LUT014
Overview
Description
LUT014 is a complex organic compound with a molecular formula of C26H19ClN8 This compound is known for its unique structural features, which include a purinyl group, a pyridinyl group, and an isoquinoline moiety
Mechanism of Action
Target of Action
LUT014, also known as LUT-014 or N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine, primarily targets the B-Raf protein . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the Epidermal Growth Factor Receptor (EGFR) signaling pathway .
Mode of Action
this compound is a novel B-Raf inhibitor . It is applied topically on the skin . The technology is based on harnessing the paradoxical effect of B-Raf inhibitors on wild-type epithelial cells, thus overriding MAP Kinase pathway inhibition . By reversing the inhibitory effect of EGFR inhibitors on downstream proteins in the skin cells, this compound is developed to reduce dose-limiting acneiform lesions associated with EGFR Inhibitors treatment .
Biochemical Pathways
The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation of cells . B-Raf is a downstream effector component of this pathway . Overactivation of EGFR has been observed in various cancers, leading to downstream phosphorylation and activation of the MAPK pathway . This compound, by inhibiting B-Raf, can influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a phase 1 clinical trial . This compound is topically applied once a day for 4 weeks in metastatic colorectal cancer patients with EGFR Inhibitors induced acneiform lesions . The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound .
Result of Action
The application of this compound can lead to a decrease in acneiform lesions associated with EGFR Inhibitors treatment . In cases where the B-Raf protein is mutated, inhibiting this pathway induces cell apoptosis and reduces tumor size . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dermal toxicity caused by EGFR inhibitors can lead to dose reduction or even discontinuation of the treatment . This compound, by reducing the severity of acneiform lesions, can improve the quality of life for patients who are being treated with EGFR inhibitors .
Biochemical Analysis
Biochemical Properties
LUT014 is a B-Raf inhibitor . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the EGFR signaling pathway . This compound interacts with B-Raf, inhibiting its function . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the B-Raf pathway, which in turn affects cell growth . In cases where the B-Raf protein is mutated, such as in some human cancers, blocking this pathway with this compound leads to apoptosis of the cells and tumor shrinkage . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the B-Raf protein . By inhibiting B-Raf, this compound disrupts the downstream EGFR signaling pathway . This disruption can lead to changes in gene expression, enzyme inhibition or activation, and ultimately, changes in cell function .
Metabolic Pathways
This compound is involved in the EGFR signaling pathway through its interaction with the B-Raf protein
Transport and Distribution
This compound is applied topically to the skin . The details of how it is transported and distributed within cells and tissues, and any effects on its localization or accumulation, are not currently available.
Preparation Methods
The synthesis of LUT014 involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the purinyl and pyridinyl groups. The final step involves the attachment of the trifluoromethoxyphenyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
LUT014 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have antitumor properties, making it a potential candidate for cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
Comparison with Similar Compounds
LUT014 can be compared with other similar compounds, such as:
N1-(4-chlorophenyl)-6-methyl-N5-(3-(9H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine: This compound has a similar structure but differs in the presence of a chlorophenyl group instead of a trifluoromethoxyphenyl group.
N1-(4-chlorophenyl)-6-methyl-N5-(3-(7H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine:
Properties
IUPAC Name |
6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPYULHBUBXPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274819-46-2 | |
Record name | LUT-014 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LUT-014 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LUT014?
A: While the provided abstracts don't explicitly detail the mechanism of action, the title mentioning "BRAF Inhibitor" [] suggests that this compound likely exerts its effects by inhibiting the BRAF protein. BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Inhibiting BRAF can disrupt this pathway, potentially leading to therapeutic benefits in conditions where this pathway is dysregulated.
Q2: What clinical applications are being investigated for this compound?
A2: The research highlights this compound's potential in treating dermatological conditions:
- Radiation-induced dermatitis in breast cancer patients: One study investigates this compound's efficacy as a topical treatment for radiation-induced dermatitis in breast cancer patients. [, ] This suggests potential for alleviating a common and often debilitating side effect of radiation therapy.
- EGFR inhibitor-induced acneiform lesions in metastatic colorectal cancer: Another study examines this compound's use in managing acneiform lesions, a side effect of EGFR inhibitor treatment in metastatic colorectal cancer patients. [] This points towards its potential in improving the tolerability and quality of life for patients undergoing cancer treatment.
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